2-iodo-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]benzamide
Description
2-iodo-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with an iodine atom, a piperidine ring, and a trifluoromethyl group
Properties
IUPAC Name |
2-iodo-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3IN2O/c20-19(21,22)13-8-9-17(25-10-4-1-5-11-25)16(12-13)24-18(26)14-6-2-3-7-15(14)23/h2-3,6-9,12H,1,4-5,10-11H2,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRPWJKLIQUVQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=CC=C3I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzamide Core: This step involves the reaction of 2-iodobenzoic acid with an amine to form the benzamide core.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the amine group of piperidine reacts with the benzamide core.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using a trifluoromethylating agent under specific conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-iodo-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The iodine atom and other substituents can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium iodide or silver nitrate can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-iodo-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Material Science: Its unique structural properties make it a candidate for use in the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with biological molecules are explored to understand its potential therapeutic effects and mechanisms of action.
Mechanism of Action
The mechanism of action of 2-iodo-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and trifluoromethyl group play crucial roles in modulating the compound’s binding affinity and selectivity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-iodo-N-[2-piperidin-1-yl-4-(trifluoromethyl)phenyl]benzamide: Similar structure but with a different position of the trifluoromethyl group.
2-iodo-N-[2-piperidin-1-yl-5-(methyl)phenyl]benzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
2-iodo-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances the compound’s stability and lipophilicity. This makes it particularly valuable in medicinal chemistry for designing drugs with improved pharmacokinetic profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
